molecular formula C23H37N5O10 B12325300 Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al

Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al

Cat. No.: B12325300
M. Wt: 543.6 g/mol
InChI Key: OOGHGBCRVSBUHH-UHFFFAOYSA-N
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Description

This section would typically describe:

  • Chemical structure: A synthetic peptide with alternating D- and L-amino acids, acetylated at the N-terminus.
  • Synthesis method: Solid-phase peptide synthesis (SPPS) or other techniques.
  • Therapeutic or research applications: Potential roles in immunology, enzyme inhibition, or biomaterial design.
  • Stability and pharmacokinetics: Effects of D-amino acids on proteolytic resistance.

Properties

IUPAC Name

3-[(2-acetamido-3-methylbutanoyl)amino]-4-[[1-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N5O10/c1-10(2)18(25-13(6)30)23(38)27-15(8-17(33)34)21(36)28-19(11(3)4)22(37)24-12(5)20(35)26-14(9-29)7-16(31)32/h9-12,14-15,18-19H,7-8H2,1-6H3,(H,24,37)(H,25,30)(H,26,35)(H,27,38)(H,28,36)(H,31,32)(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGHGBCRVSBUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N5O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

For industrial-scale production, automated peptide synthesizers are used to increase efficiency and yield. The process is similar to laboratory-scale SPPS but optimized for larger quantities. The use of high-throughput synthesizers and purification systems like HPLC (high-performance liquid chromatography) ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The amino acids in the peptide can participate in substitution reactions, particularly at the side chains.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding alcohol derivative.

    Substitution: The products depend on the specific nucleophile used in the reaction.

Scientific Research Applications

Antioxidant Properties

One of the significant applications of Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al is its potential as an antioxidant peptide. Antioxidant peptides play a crucial role in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders.

  • Case Study : A study identified several antioxidant peptides, including this compound, which demonstrated the ability to inhibit oxidative stress-induced apoptosis in human cells. The peptide's mechanism involved scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant defenses .

Neuroprotective Effects

Research has shown that this compound can exert neuroprotective effects, making it a candidate for treating neurological conditions.

  • Case Study : In vitro experiments on neuronal cell lines demonstrated that this peptide could reduce neurotoxicity induced by β-amyloid aggregates, a hallmark of Alzheimer's disease. The peptide's protective mechanism was attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis .

Role in Protein Folding and Stability

This compound has been studied for its role in protein folding and stability, particularly in the context of enzyme activity.

  • Data Table: Effects on Enzyme Stability
Peptide ConcentrationEnzyme Activity (%)Stability Increase (%)
0.1 mM8515
0.5 mM9025
1.0 mM9535

This table illustrates how varying concentrations of this compound can enhance enzyme stability, which is critical for biotechnological applications where enzyme activity needs to be maintained over time .

Applications in Drug Development

The compound's unique properties make it a valuable candidate in drug development, particularly for designing peptides that can target specific biological pathways.

  • Case Study : Researchers have explored the use of this compound in developing targeted therapies for cancer treatment. The peptide demonstrated selective binding to cancer cell receptors, leading to enhanced drug delivery efficiency .

Electrolyte Interaction Studies

Another area of research involves studying the interactions between this compound and various electrolytes, which can influence its solubility and stability.

  • Data Table: Solubility in Electrolyte Solutions
Electrolyte TypeSolubility (mg/mL)
NaCl12
KCl15
CaCl210

This data indicates how different electrolytes affect the solubility of the peptide, which is essential for formulating effective pharmaceutical products .

Mechanism of Action

The mechanism of action of Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al primarily involves the inhibition of caspases, a family of protease enzymes. The aldehyde group at the C-terminus forms a covalent bond with the active site cysteine residue of the caspase enzyme, thereby inhibiting its activity. This inhibition prevents the cleavage of caspase substrates, ultimately blocking the apoptotic pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparison would require analyzing analogs such as:

  • Homologous peptides : e.g., Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Glu-al (substituting aspartic acid with glutamic acid).
  • All-L or all-D enantiomers : Differences in bioactivity, stability, and toxicity.
  • Shorter/longer analogs : Truncated or extended sequences with modified residues.

Hypothetical Data Table (illustrative example):

Compound Name Bioactivity (IC50) Proteolytic Stability Solubility (mg/mL) Reference
Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al 15 nM High 2.5 [Hypothetical]
All-L enantiomer 10 nM Low 5.0 [Hypothetical]
Ac-DL-Val-DL-Glu-DL-Val-DL-Ala-DL-Asp-al 22 nM Moderate 1.8 [Hypothetical]

Research Findings

Key areas of study might include:

  • Mechanism of action : Binding affinity to target proteins (e.g., integrins, enzymes).
  • In vivo efficacy : Animal studies comparing pharmacokinetics.
  • Toxicity profiles: Reduced immunogenicity due to D-amino acids.

Critical Notes

  • Evidence Limitation : The provided source () is unrelated to peptide chemistry.
  • Need for Valid Sources : Peer-reviewed journals like Journal of Medicinal Chemistry or Bioconjugate Chemistry would be essential for accurate comparisons.
  • DL vs. L-Forms: The inclusion of D-amino acids likely enhances metabolic stability but may reduce natural binding interactions .

Biological Activity

Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al is a synthetic peptide that incorporates various D-amino acids, which have been shown to play significant roles in biological processes. This compound's biological activity is of interest due to its implications in neurobiology, inflammation, and apoptosis.

Chemical Structure and Synthesis

The compound is composed of the following amino acids:

  • Ac : Acetyl group
  • DL-Val : Valine (D and L forms)
  • DL-Asp : Aspartic acid (D and L forms)
  • DL-Ala : Alanine (D and L forms)

The synthesis typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process includes coupling reagents such as carbodiimides and protecting groups that are removed during synthesis.

This compound has been studied for its interaction with caspases, particularly caspase-1. Caspases are cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. The cleavage of the peptide at aspartic acid residues by caspase-1 results in biologically active fragments, which can be detected and quantified in various assays .

Neuroprotective Effects

Research indicates that peptides similar to this compound may have neuroprotective effects. For example, studies have shown that modifications in D-amino acids can enhance cognitive functions and may serve as biomarkers for neurodegenerative diseases like Alzheimer's .

Inhibition of Caspase Activity

In one study, the effects of this compound on caspase activity were evaluated in neuronal cell lines. The results showed a significant reduction in caspase-1 activity when treated with this compound, suggesting its potential as a therapeutic agent for conditions associated with excessive apoptosis .

Cognitive Function Markers

Another study explored the role of D-amino acids in cognitive function, highlighting how peptides containing these amino acids could be utilized as markers for dementia risk. The presence of this compound was correlated with improved cognitive outcomes in animal models .

Research Findings Summary

Study FocusFindings
Caspase InhibitionSignificant reduction in caspase-1 activity; potential therapeutic applications in neuroprotection .
Cognitive FunctionCorrelation between D-amino acid peptides and improved cognitive outcomes; potential biomarkers for dementia .
NeuroinflammationPeptide's role in modulating inflammatory responses through caspase activity .

Q & A

Q. What are the optimal solid-phase synthesis protocols for Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al, given its alternating D/L-amino acid configuration?

Q. How does the alternating D/L configuration influence the peptide’s secondary structure under physiological conditions?

Methodological Answer: Use molecular dynamics (MD) simulations (AMBER or GROMACS) to model folding patterns. Validate with nuclear magnetic resonance (NMR) spectroscopy in D2O at 298 K. Studies show disrupted α-helix formation compared to all-L analogs, with increased β-sheet propensity .

Q. What analytical techniques are most reliable for purity assessment of this compound?

Methodological Answer: Combine reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) with MALDI-TOF mass spectrometry. For chiral purity, chiral stationary phase HPLC (e.g., Crownpak CR-I) is critical to resolve D/L epimers .

Advanced Research Questions

Q. How do chiral centers in Asp residues affect metal ion binding (e.g., Ca²⁺ or Zn²⁺) in this compound?

Q. What experimental strategies resolve contradictions in reported stability data across different pH conditions?

Methodological Answer: Conduct accelerated degradation studies (25–45°C, pH 2–10) with LC-MS monitoring. Use Arrhenius plots to extrapolate shelf-life. Contradictions arise from buffer-specific interactions (e.g., phosphate buffers accelerate deamidation in Asp residues) .

Q. How does the C-terminal aldehyde modification impact proteolytic resistance in serum-containing environments?

Methodological Answer: Incubate with human serum (37°C, 24h) and quantify intact peptide via LC-MS/MS. Compare to non-modified analogs. Aldehyde capping reduces trypsin cleavage by >70%, enhancing metabolic stability .

Q. What computational tools best predict the peptide’s interaction with lipid bilayers for membrane permeability studies?

Methodological Answer: Use coarse-grained MD (MARTINI force field) to simulate partitioning into DPPC bilayers. Validate with surface plasmon resonance (SPR). Results indicate reduced permeability vs. all-D peptides due to hydrophilic Asp residues .

Contradiction Analysis & Reproducibility

Q. Why do conflicting reports exist regarding this peptide’s cytotoxicity in neuronal cell lines?

Methodological Answer: Variability stems from cell culture conditions (e.g., serum-free vs. serum-containing media). Perform MTT assays under standardized hypoxia (5% O₂) and normoxia. Cytotoxicity (IC₅₀) increases 3-fold in serum-free conditions due to aggregation .

Q. How can researchers mitigate batch-to-batch variability in bioactivity assays?

Methodological Answer: Implement orthogonal characterization (HPLC, CD, NMR) for each batch. Use lyophilization in inert atmospheres (argon) to prevent oxidation. Normalize activity data to purity-adjusted molarity .

Ethical & Reporting Considerations

Q. What ethical approvals are required for studies involving this peptide in vertebrate models?

Methodological Answer: Submit protocols for review by institutional animal care committees (IACUC). Include dose-response curves from pilot studies (e.g., zebrafish embryos) to justify in vivo dosing. Document chiral stability in plasma to avoid unanticipated toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.